N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
Description
N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a heterocyclic compound featuring a thieno[2,3-d][1,3]thiazin core substituted with a dimethyl group and a 4-oxo moiety at positions 5,6 and 4, respectively. The butanamide side chain is further functionalized with a benzo[de]isoquinolin-1,3-dione group, contributing to its structural complexity. These analogs share the thieno-thiazin core but differ in substituent groups, underscoring the target compound’s unique combination of a flexible butanamide linker and a rigid aromatic system.
Properties
IUPAC Name |
N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-12-13(2)32-20-18(12)23(31)33-24(26-20)25-17(28)10-5-11-27-21(29)15-8-3-6-14-7-4-9-16(19(14)15)22(27)30/h3-4,6-9H,5,10-11H2,1-2H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECTRRSISPKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of 477.56 g/mol. Its structural features include a thieno-thiazin core and a benzamide moiety, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O4S2 |
| Molar Mass | 477.56 g/mol |
| CAS Number | 1260632-09-4 |
Antimicrobial Activity
Research indicates that compounds with thiazine structures exhibit significant antimicrobial properties. The thieno-thiazin core in this compound is hypothesized to interfere with cellular processes such as DNA replication and protein synthesis, making it a candidate for antimicrobial applications. Similar compounds have been effective against various pathogens, including bacteria and fungi .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies on related thiazine derivatives have shown they can inhibit tumor cell growth by targeting specific cellular pathways involved in cancer proliferation. For instance, some derivatives have demonstrated selective uptake in tumor cells via folate receptors, leading to enhanced cytotoxicity .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Interference with metabolic pathways : Targeting enzymes involved in nucleotide biosynthesis could lead to reduced proliferation of cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of thiazine derivatives found that compounds with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural complexity and biological activity .
- Anticancer Activity : In vitro studies on thiazine derivatives demonstrated that certain analogs could significantly inhibit the growth of human tumor cell lines, with IC50 values indicating potent activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. A study published in Der Pharma Chemica highlights its synthesis and subsequent evaluation for anticancer activity against various cancer cell lines. The results indicated that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs .
Case Study: Synthesis and Testing
In a specific case study, researchers synthesized derivatives of the compound and tested their cytotoxic effects on human cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong activity against cancer proliferation. Further mechanistic studies revealed that these compounds might induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Another area of investigation is the antimicrobial potential of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide. Preliminary studies suggest that this compound possesses significant antibacterial and antifungal activities.
Experimental Findings
In laboratory settings, the compound was tested against various strains of bacteria and fungi. Results indicated that it exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Drug Development Potential
The unique structure of this compound positions it as a promising candidate for further drug development. Its dual functionality—anticancer and antimicrobial—makes it an attractive target for pharmaceutical research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazine ring or the benzamide moiety could enhance potency or selectivity towards specific targets. Ongoing research focuses on synthesizing analogs with improved pharmacokinetic properties.
Comparison with Similar Compounds
Key Differences :
- Physicochemical Properties: Longer side chains and aromatic systems in the target compound suggest higher molecular weight and altered logP values compared to benzamide analogs.
Heterocyclic Core Variations: Thiazolidinone Derivatives
Compounds such as (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) and related analogs () exhibit thiazolidinone cores instead of thieno-thiazin systems . These compounds, synthesized via condensation of amines and aldehydes under thermal conditions (90–110°C), highlight divergent synthetic routes compared to the cesium carbonate/DMF-mediated coupling used for thieno-thiazin derivatives () .
Structural Implications :
- Substituent Diversity: Thiazolidinones in feature benzodioxin and methoxybenzylidene groups, while the target compound’s benzoisoquinolinone substituent offers distinct electronic and steric profiles.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges: The benzoisoquinolinone group in the target compound may require protective-group strategies to prevent side reactions during coupling .
- Spectroscopic Signatures: Aromatic protons in the benzoisoquinolinone moiety would dominate ¹H NMR spectra, while the thieno-thiazin core’s carbonyl (C=O) and thioamide (C=S) groups contribute distinct IR absorptions .
- Potential Applications: While biological data are absent in the evidence, structural analogs like thiazolidinones () are often explored for antimicrobial or anticancer activity, suggesting similar avenues for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
